
2-((4,5-Dichloro-2-thiazol-yl)oxy)-N,N-diethylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((4,5-Dichloro-2-thiazol-yl)oxy)-N,N-diethylacetamide is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities and are often used in pharmaceuticals, agrochemicals, and other industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4,5-Dichloro-2-thiazol-yl)oxy)-N,N-diethylacetamide typically involves the reaction of 4,5-dichloro-2-thiazolyl chloride with N,N-diethylacetamide in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This might include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-((4,5-Dichloro-2-thiazol-yl)oxy)-N,N-diethylacetamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under strong oxidative conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chlorine atoms on the thiazole ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions might yield various thiazole derivatives with different functional groups.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of other complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the production of agrochemicals and other industrial products.
Mécanisme D'action
The mechanism of action of 2-((4,5-Dichloro-2-thiazol-yl)oxy)-N,N-diethylacetamide would depend on its specific application. In biological systems, it might interact with specific molecular targets such as enzymes or receptors, leading to various biochemical effects. The exact pathways involved would require detailed study through experimental research.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-((4,5-Dichloro-2-thiazol-yl)oxy)-N,N-dimethylacetamide
- 2-((4,5-Dichloro-2-thiazol-yl)oxy)-N,N-diethylpropionamide
Uniqueness
2-((4,5-Dichloro-2-thiazol-yl)oxy)-N,N-diethylacetamide is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. These properties might make it more effective in certain applications compared to similar compounds.
Propriétés
Numéro CAS |
76668-05-8 |
|---|---|
Formule moléculaire |
C9H12Cl2N2O2S |
Poids moléculaire |
283.17 g/mol |
Nom IUPAC |
2-[(4,5-dichloro-1,3-thiazol-2-yl)oxy]-N,N-diethylacetamide |
InChI |
InChI=1S/C9H12Cl2N2O2S/c1-3-13(4-2)6(14)5-15-9-12-7(10)8(11)16-9/h3-5H2,1-2H3 |
Clé InChI |
USKBGZTZMGJXMU-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C(=O)COC1=NC(=C(S1)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



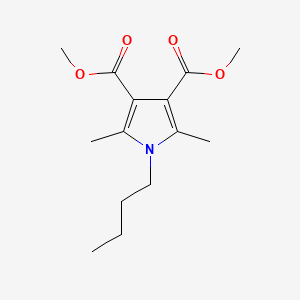
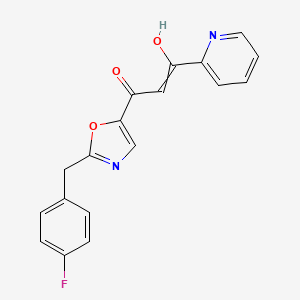
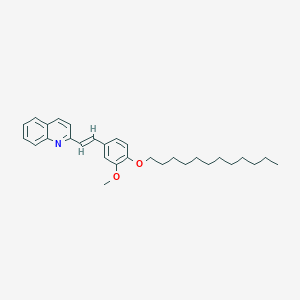



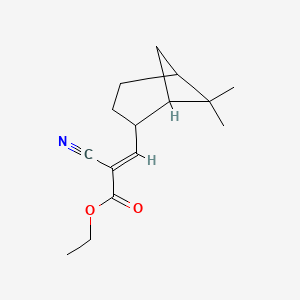

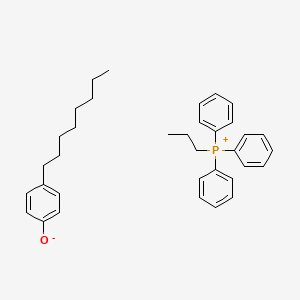

![2-[2-(Isopropyl)-5-methylphenoxy]ethyl (dimethyl)ammonium chloride](/img/structure/B12670443.png)


